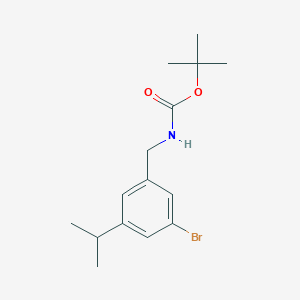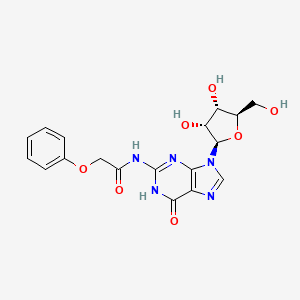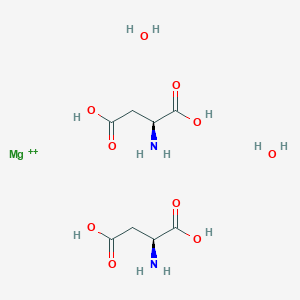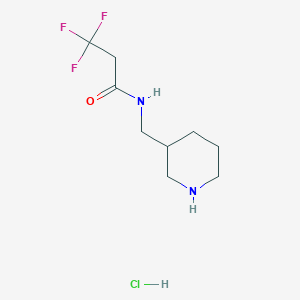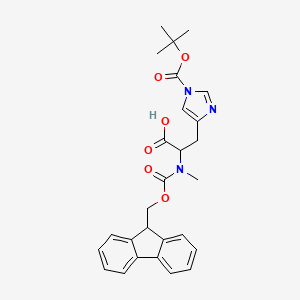
Fmoc-N-Me-His(Boc)-OH
Descripción general
Descripción
Synthesis Analysis
Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides.Molecular Structure Analysis
The molecular formula of Fmoc-N-Me-His(Boc)-OH is C27H29N3O6. Its molecular weight is 491.54 g/mol.Chemical Reactions Analysis
Fmoc-N-Me-His(Boc)-OH is pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis.Aplicaciones Científicas De Investigación
Peptide Synthesis and Structure Characterization
Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. For instance, Fmoc-L-Lys(Boc)-OH, a closely related compound, is used in the synthesis of polypeptides, which have significant implications in understanding and treating diseases. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides, offering insights into the synthesis methodologies and structural analysis of peptides through techniques like IR and MS spectra (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis (SPPS)
The compound is also pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis. These methodologies offer significant advantages, such as preventing diketopiperazine formation and facilitating on-resin cyclization and disulfide formation, which are crucial in peptide synthesis and structural studies (K. Nandhini, F. Albericio, & B. G. de la Torre, 2022).
Hydrogelation and Self-Assembly
In the realm of material science and nano-architecture, Fmoc-protected amino acids, including derivatives similar to Fmoc-N-Me-His(Boc)-OH, are instrumental in hydrogelation and self-assembly processes. These compounds form specific structures like anisotropic fibrils and isotropic hydrogels, and their self-assembly properties are heavily influenced by their sequence and environmental conditions, paving the way for advanced materials with controlled properties (G. Cheng et al., 2010).
Direcciones Futuras
Substitution of natural amino acids by the corresponding N-methyl amino acids is an important strategy for improving the pharmacokinetic properties of bioactive peptides . N-methylation dramatically increases the proteolytic stability of amide bonds, increasing in vivo half life and intestinal permeability of peptides . This suggests that Fmoc-N-Me-His(Boc)-OH and similar compounds could have significant future applications in the development of bioactive peptides.
Propiedades
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVXHCOKMCMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



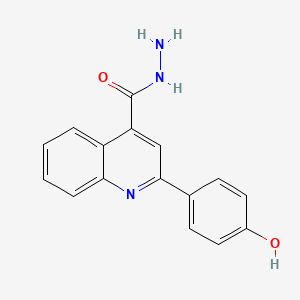
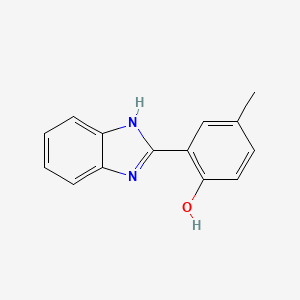
![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)
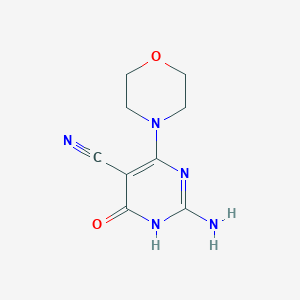
![1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459974.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)
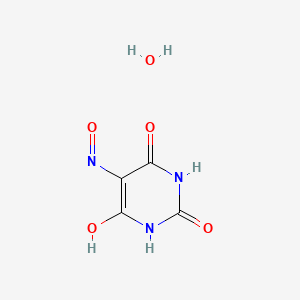
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
